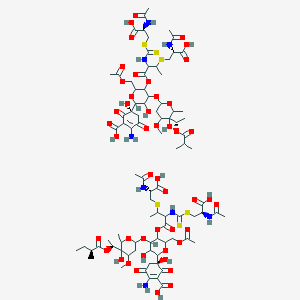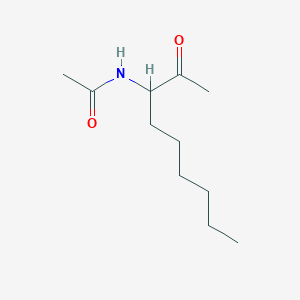
Efavirenz-Aminoalkohol-Methylcarbamathydrat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Efavirenz amino alcohol methyl carbamate has several scientific research applications:
Wirkmechanismus
Target of Action
The primary target of Efavirenz amino alcohol methyl carbamate is the reverse transcriptase (RT) enzyme of the human immunodeficiency virus-1 (HIV-1) . This enzyme plays a crucial role in the life cycle of the virus, as it is responsible for transcribing the viral RNA into DNA, which is then integrated into the host cell’s genome .
Mode of Action
Efavirenz amino alcohol methyl carbamate acts as a non-nucleoside reverse transcriptase inhibitor (NNRTI). It binds to the active site of the reverse transcriptase enzyme, blocking its RNA-dependent and DNA-dependent DNA polymerase activities, including HIV-1 replication . This interaction involves unique steric interactions .
Biochemical Pathways
By inhibiting the reverse transcriptase enzyme, Efavirenz amino alcohol methyl carbamate prevents the transcription of HIV-1 viral RNA into DNA, thus blocking the integration of the viral DNA into the host cell’s genome . This effectively halts the replication of the virus and its subsequent spread to other cells.
Result of Action
The inhibition of the reverse transcriptase enzyme by Efavirenz amino alcohol methyl carbamate results in a decrease in the replication of HIV-1, thereby reducing the viral load in the body . This can lead to an improvement in the immune response and a delay in the progression of HIV infection.
Action Environment
The action, efficacy, and stability of Efavirenz amino alcohol methyl carbamate can be influenced by various environmental factors. For instance, harsh conditions may lead to the formation of derivatives of the drug . Additionally, the presence of certain genetic polymorphisms can affect the drug’s pharmacokinetics and, consequently, its efficacy .
Biochemische Analyse
Biochemical Properties
The Efavirenz Amino Alcohol Methyl Carbamate interacts with various enzymes and proteins. It is a non-nucleoside analogue and a direct inhibitor of reverse transcriptase, thus blocking the transcription of human immunodeficiency virus-1 (HIV-1) viral RNA into the genome of infected cells . The binding at the active site of reverse transcriptase involves unique steric interactions .
Cellular Effects
The Efavirenz Amino Alcohol Methyl Carbamate has significant effects on various types of cells and cellular processes. It influences cell function by inhibiting the transcription of HIV-1 viral RNA, thereby preventing the replication of the virus . This can impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The Efavirenz Amino Alcohol Methyl Carbamate exerts its effects at the molecular level through several mechanisms. It binds to the active site of the reverse transcriptase enzyme, inhibiting its function and thus blocking the transcription of HIV-1 viral RNA . This prevents the replication of the virus within the cell.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Efavirenz Amino Alcohol Methyl Carbamate change over time. The degradation of Efavirenz followed apparent first-order kinetics over a range of pH values . The carbamate hydrolysis pathway was identified as the predominant reaction throughout the pH range studied .
Metabolic Pathways
Efavirenz Amino Alcohol Methyl Carbamate is involved in several metabolic pathways. It is metabolized by Cytochrome P450 2B6 (CYP2B6), the major enzyme catalyzing the formation of its primary metabolite . Polymorphisms in CYP2B6 can affect the metabolism of Efavirenz Amino Alcohol Methyl Carbamate .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of efavirenz amino alcohol methyl carbamate involves the reaction of efavirenz with appropriate reagents to introduce the amino alcohol and methyl carbamate functionalities. The synthetic route typically includes the following steps:
Formation of the Amino Alcohol: Efavirenz undergoes hydrolysis to form the corresponding amino alcohol.
Introduction of the Methyl Carbamate Group: The amino alcohol is then reacted with methyl chloroformate or similar reagents to form the methyl carbamate derivative.
Industrial Production Methods
Industrial production of efavirenz amino alcohol methyl carbamate follows similar synthetic routes but on a larger scale. The process involves:
Bulk Hydrolysis: Large quantities of efavirenz are hydrolyzed using industrial-scale reactors.
Carbamate Formation: The resulting amino alcohol is then reacted with methyl chloroformate in the presence of suitable catalysts to form the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Efavirenz amino alcohol methyl carbamate undergoes several types of chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed to form the corresponding amino alcohol and methyl carbamate.
Oxidation and Reduction: It can undergo oxidation and reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions, particularly involving the chloro and trifluoromethyl groups.
Common Reagents and Conditions
Hydrolysis: Acids (e.g., hydrochloric acid) or bases (e.g., sodium hydroxide) are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.
Major Products Formed
Hydrolysis Products: Amino alcohol and methyl carbamate.
Oxidation Products: Oxidized derivatives of the amino alcohol and carbamate groups.
Reduction Products: Reduced forms of the compound, often involving the trifluoromethyl group.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Efavirenz: The parent compound, also an NNRTI, used in HIV-1 treatment.
Nevirapine: Another NNRTI with a similar mechanism of action.
Delavirdine: An NNRTI used in combination therapy for HIV-1.
Uniqueness
Efavirenz amino alcohol methyl carbamate is unique due to its specific structural modifications, which enhance its stability and analytical utility compared to its parent compound, efavirenz . The presence of the amino alcohol and methyl carbamate groups provides additional functional sites for chemical reactions and interactions, making it a valuable tool in pharmaceutical research and development .
Eigenschaften
IUPAC Name |
methyl N-[4-chloro-2-[(2S)-4-cyclopropyl-1,1,1-trifluoro-2-hydroxybut-3-yn-2-yl]phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClF3NO3/c1-23-13(21)20-12-5-4-10(16)8-11(12)14(22,15(17,18)19)7-6-9-2-3-9/h4-5,8-9,22H,2-3H2,1H3,(H,20,21)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WEIAOBYESJHWBW-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)NC1=C(C=C(C=C1)Cl)C(C#CC2CC2)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)NC1=C(C=C(C=C1)Cl)[C@@](C#CC2CC2)(C(F)(F)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
211563-40-5 | |
| Record name | Efavirenz amino alcohol methyl carbamate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0211563405 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | EFAVIRENZ AMINO ALCOHOL METHYL CARBAMATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/376R1A850V | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![N-[(2S,3R)-2-hydroxynonan-3-yl]-4-nitrobenzamide](/img/structure/B20105.png)


![T-Butyl (2S)-2-[(benzyloxycarbonylamino)]-4-oxo-butyrate](/img/structure/B20110.png)

